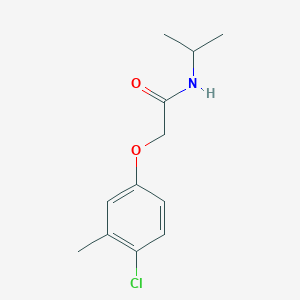
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide, commonly known as Chloroformamide, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.75 g/mol. Chloroformamide has been utilized in various fields of research, including pharmaceuticals, agriculture, and environmental science.
作用機序
Chloroformamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX, Chloroformamide reduces the production of prostaglandins, thereby reducing inflammation and pain. This mechanism of action has been extensively studied in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
Chloroformamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models and has been shown to have anti-tumor properties. Chloroformamide has also been studied for its effects on the central nervous system and has been found to have sedative and anesthetic properties. However, further research is required to fully understand the biochemical and physiological effects of Chloroformamide.
実験室実験の利点と制限
Chloroformamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity level, which makes it suitable for use in various fields of research. However, Chloroformamide has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of Chloroformamide. One area of research is the development of anti-inflammatory drugs that target COX. Chloroformamide can be used as a lead compound in the development of these drugs. Another area of research is the study of Chloroformamide's effects on the central nervous system. This research could lead to the development of new anesthetic and sedative drugs. Additionally, further research is required to fully understand the biochemical and physiological effects of Chloroformamide and its potential applications in various fields of research.
Conclusion:
Chloroformamide is a synthetic compound that has been extensively studied in various fields of research. Its unique properties have made it a valuable tool in the development of anti-inflammatory drugs, herbicides, and solvents. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of Chloroformamide in scientific research.
合成法
Chloroformamide can be synthesized through the reaction of 4-chloro-3-methylphenol and isopropylamine with acetic anhydride as a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is approximately 80%.
科学的研究の応用
Chloroformamide has been widely used in scientific research due to its unique properties. It has been utilized in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. Chloroformamide has also been used as a herbicide in agriculture and as a solvent in environmental science. Its applications in these fields have been extensively studied, and the results have been promising.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)7-16-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLQWXJCLOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5757290.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
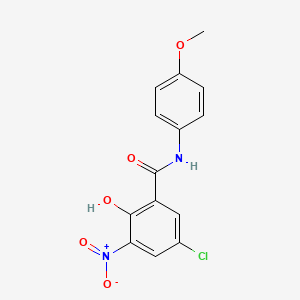
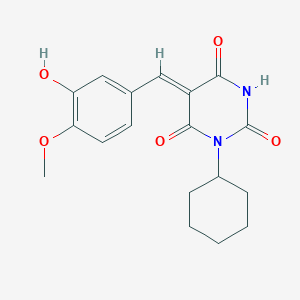
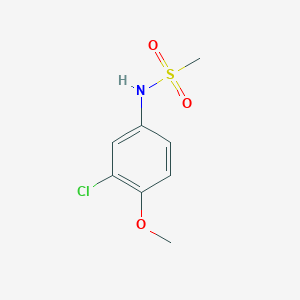
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
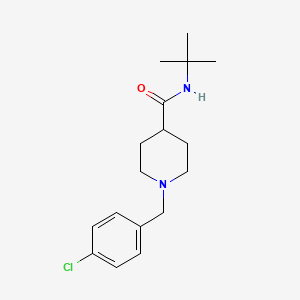
![5-{[4-(1,1,2,2-tetrafluoroethoxy)benzyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5757330.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
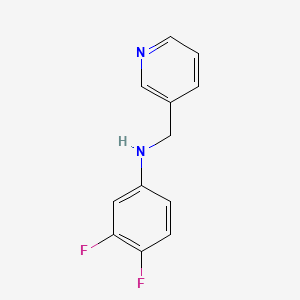
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
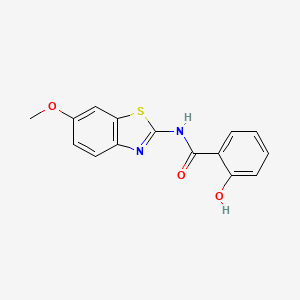
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
